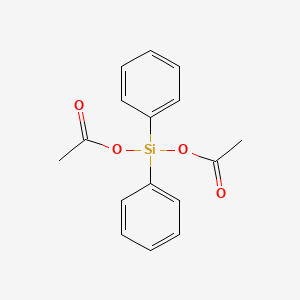

Silane, tributylmethoxy-

説明

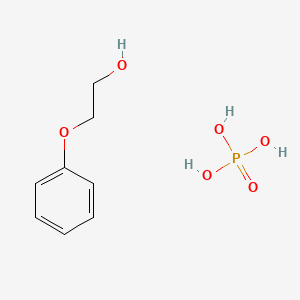

Silane, tributylmethoxy- (TBM) is a silane derivative containing a tributyl group attached to a methoxy group. It is a colorless liquid with a boiling point of 124°C and a melting point of -76°C. TBM is widely used in chemical synthesis, as a catalyst, and in the production of polymers materials. It is an important component in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides, and is used in various applications, such as coatings, adhesives, and sealants.

科学的研究の応用

Inorganic-Organic Layered Materials

Research by Atsushi Shimojima, Y. Sugahara, and K. Kuroda (1997) demonstrated the use of trialkoxy(alkyl)silanes for the hydrolysis and polycondensation to form ordered structured materials. These materials exhibited sharp diffraction peaks and platy morphology, indicating the formation of highly-organized inorganic–organic layered materials (Shimojima et al., 1997).

Crosslinkable Polybutadiene

F. Schapman, J. Couvercelle, and C. Bunel (2000) explored the introduction of triethoxy silane functions onto low molar mass hydroxy telechelic polybutadiene, significantly enhancing its mechanical properties. This modification led to a considerable increase in the glass transition temperature and storage modulus, showcasing the impact of silane moieties on polymer crosslinking (Schapman et al., 2000).

Silane Coatings on Magnesium Alloys

X. Gu et al. (2017) investigated the application of triethoxy(octyl)silane coatings on magnesium alloy to improve corrosion resistance and biocompatibility. Their findings revealed that these coatings significantly enhanced cell viability, reduced hemolysis, and platelet adhesion, addressing the major obstacle to the clinical use of magnesium alloys due to their fast degradation behaviors (Gu et al., 2017).

Vinyl-Triethoxy Silane Films on Iron

J. Flis and M. Kanoza (2006) studied vinyl-triethoxy silane (VTES) films on iron to investigate the chemical transformations and protective properties of silane films exposed to air. Their research demonstrated that exposure to air enhances the protectiveness of VTES films, contributing to corrosion resistance and improved adhesion of organic coatings to metals (Flis & Kanoza, 2006).

Cement Hydration and Mechanical Properties

Huajun Feng et al. (2016) conducted an experimental study on the effects of silanes and silane derivatives on cement hydration and the mechanical properties of mortars. They found that while silanes retarded cement hydration, silane derivatives effectively mitigated this retardation. This research highlighted the role of silanes as coupling agents, enhancing the flexural strength and compressive strength of mortars (Feng et al., 2016).

特性

IUPAC Name |

tributyl(methoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30OSi/c1-5-8-11-15(14-4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZINNJYWGLAHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](CCCC)(CCCC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341848 | |

| Record name | methoxytributyl silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15811-64-0 | |

| Record name | methoxytributyl silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。